2-Bromo-1-(pyridin-4-yl)propan-1-one

Description

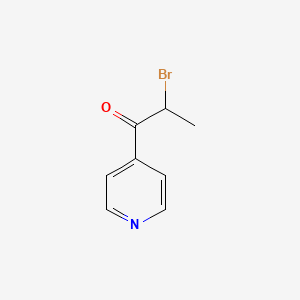

2-Bromo-1-(pyridin-4-yl)propan-1-one is a brominated ketone derivative featuring a pyridine ring at the 1-position. The pyridinyl group introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity patterns.

Properties

CAS No. |

780692-61-7 |

|---|---|

Molecular Formula |

C8H8BrNO |

Molecular Weight |

214.06 g/mol |

IUPAC Name |

2-bromo-1-pyridin-4-ylpropan-1-one |

InChI |

InChI=1S/C8H8BrNO/c1-6(9)8(11)7-2-4-10-5-3-7/h2-6H,1H3 |

InChI Key |

UWDCEYSNRXCWRO-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC=NC=C1)Br |

Canonical SMILES |

CC(C(=O)C1=CC=NC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-1-(4-Chlorophenyl)propan-1-one (CAS 877-37-2)

- Structure : Features a 4-chlorophenyl group instead of pyridinyl.

- Properties : White crystalline powder with ≥98% purity . The chloro group is electron-withdrawing but less polarizable than pyridine’s nitrogen.

- Applications : Intermediate in synthesizing Levosimendan, a cardiovascular drug .

- Key Difference : Chlorophenyl derivatives are often used in pharmaceuticals, whereas pyridinyl analogs may prioritize heterocyclic synthesis.

2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS 21086-33-9)

- Structure : 4-methoxyphenyl substituent.

- Properties : Methoxy’s electron-donating resonance stabilizes the ketone, reducing electrophilicity compared to pyridinyl derivatives .

- Applications : Intermediate in multicomponent reactions for bioactive molecules (e.g., hyaluronidase inhibitors) .

2-Bromo-1-(3-Chlorophenyl)propan-1-one

- Structure : 3-chlorophenyl group.

- Applications : Key precursor for antidepressants like bupropion . The meta-substitution alters steric and electronic effects compared to para-substituted analogs.

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

- Structure : Dichlorophenyl group increases lipophilicity.

2-Bromo-1-(4-fluorophenyl)propan-1-one

- Structure : 4-fluorophenyl substituent.

- Properties: Melting point 45–50°C; soluble in ethanol and chloroform . Fluorine’s electronegativity may enhance oxidative stability compared to pyridinyl derivatives.

Pyridine-Containing Analogs

2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (CAS 5349-17-7)

- Structure : Ethane backbone (shorter chain) with hydrobromide salt.

- Applications: Synthesis of pyridines, quinolines, and catalysts . The hydrobromide improves solubility in polar solvents, unlike the neutral propanone derivative.

2-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one (CAS 1425045-05-1)

Data Table: Key Properties of Selected Compounds

Key Research Findings

Electronic Effects : Pyridinyl and chlorophenyl groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic substitution. Methoxy groups reduce reactivity via resonance donation .

Pharmaceutical Relevance : Chlorophenyl and fluorophenyl derivatives are prioritized in drug synthesis (e.g., bupropion, Levosimendan) , while pyridinyl analogs are versatile in heterocycle construction .

Solubility Trends : Hydrobromide salts (e.g., CAS 5349-17-7) improve aqueous solubility, critical for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.